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molecular formula C7H6BrNO3 B1283024 5-Bromo-2-methoxynicotinic acid CAS No. 54916-66-4

5-Bromo-2-methoxynicotinic acid

Cat. No. B1283024
M. Wt: 232.03 g/mol
InChI Key: SJLXURQPRRMPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-36 in 43% yield, starting from 5-bromo-2-methoxynicotinic acid and methylamine hydrochloride (4.3 equiv); 1H NMR (400 MHz, DMSO-d6) δ ppm 8.42 (d, 1 H), 8.26-8.35 (m, 1 H), 8.20 (d, 1 H), 3.95 (s, 3 H), 2.79 (d, 3 H); MS (APPI/APCI) m/z 245, 247[M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl.[CH3:14][NH2:15]>>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([NH:15][CH3:14])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC(=C(C(=O)NC)C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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